

An In-depth Technical Guide to C₁₀H₁₄O Ethers: Isomers, Properties, and Biological Interactions

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Compound of Interest

Compound Name: 1-Methoxy-4-propylbenzene

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This technical guide provides a comprehensive overview of prominent ether isomers with the chemical formula C₁₀H₁₄O. It details their nomenclature, physicochemical properties, spectroscopic data, and relevant experimental protocols. Furthermore, this guide explores the biological activities of anethole, a key isomer, and its interaction with cellular signaling pathways.

Isomer Identification and Nomenclature

Several ether isomers of C₁₀H₁₄O are of significant interest in research and industry. This guide focuses on four primary examples: butyl phenyl ether and its structural isomers (isobutyl and tert-butyl), and the naturally occurring compound, anethole.

IUPAC Name	Synonyms	CAS Number
Butoxybenzene	n-Butyl phenyl ether, Phenyl butyl ether, 1-Phenoxybutane[1]	1126-79-0[1]
(2-Methylpropoxy)benzene	Isobutyl phenyl ether, Isobutoxybenzene[2]	1126-75-6[2]
(2-Methyl-2-propoxy)benzene	tert-Butyl phenyl ether, t-Butoxybenzene, Phenyl tert-butyl ether	6669-13-2
1-Methoxy-4-(1-propenyl)benzene	Anethole, trans-Anethole, Anise camphor, p-Propenylanisole[3]	4180-23-8[3]

Quantitative Data Summary

The physicochemical and toxicological properties of these isomers are summarized below for comparative analysis.

Table 2.1: Physical and Chemical Properties

Property	Butyl Phenyl Ether	Isobutyl Phenyl Ether	tert-Butyl Phenyl Ether	trans-Anethole
Molecular Weight (g/mol)	150.22[1]	150.22[2]	150.22	148.20[3]
Boiling Point (°C)	210.3[4]	196[5]	186-187	234-237[3]
Melting Point (°C)	-19[4]	N/A	N/A	23[3]
Density (g/mL at 25°C)	0.935[4]	0.919[5]	N/A	0.988
Refractive Index (n _{20/D})	1.497[4]	N/A	N/A	1.559-1.562[3]
Flash Point (°C)	82[4]	71.6[5]	N/A	90[3]

Table 2.2: Toxicological Data

Compound	Test	Route	Species	Dose
Butyl Phenyl Ether	LD50	Oral	Mouse	3200 mg/kg

Table 2.3: Spectroscopic Data

Compound	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	Mass Spectrometry (m/z)
Butyl Phenyl Ether	7.31-7.24 (m, 2H), 6.96-6.88 (m, 3H), 3.96 (t, J=6.5 Hz, 2H), 1.78 (p, J=6.7 Hz, 2H), 1.50 (h, J=7.4 Hz, 2H), 0.98 (t, J=7.4 Hz, 3H)	159.2, 129.5, 120.7, 114.6, 67.7, 31.5, 19.4, 13.9	150 (M+), 94 (base peak), 77, 41, 29[1]
Isobutyl Phenyl Ether	7.32-7.25 (m, 2H), 6.97-6.88 (m, 3H), 3.73 (d, J=6.6 Hz, 2H), 2.10 (hept, J=6.7 Hz, 1H), 1.05 (d, J=6.7 Hz, 6H)	159.3, 129.5, 120.6, 114.6, 74.3, 28.5, 19.4	150 (M+), 94, 57, 41
tert-Butyl Phenyl Ether	7.30-7.23 (m, 2H), 7.08-7.01 (m, 2H), 6.95-6.88 (m, 1H), 1.35 (s, 9H)	156.9, 128.8, 123.6, 123.1, 78.1, 28.9	150 (M+), 135, 94, 57 (base peak)[6]
trans-Anethole	7.32 (d, J=8.8 Hz, 2H), 6.89 (d, J=8.8 Hz, 2H), 6.41 (d, J=15.7 Hz, 1H), 6.15 (dq, J=15.7, 6.6 Hz, 1H), 3.84 (s, 3H), 1.92 (dd, J=6.6, 1.4 Hz, 3H)[7]	159.1, 131.8, 131.0, 127.4, 123.8, 114.4, 55.6, 18.9[7]	148 (M+), 147, 133, 117, 105, 91, 77

Experimental Protocols

Synthesis of n-Butyl Phenyl Ether via Williamson Ether Synthesis

This protocol describes the synthesis of n-butyl phenyl ether from phenol and n-butyl bromide.

Materials:

- Phenol
- Sodium hydroxide
- n-Butyl bromide
- Ethanol
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve phenol in ethanol.
- Slowly add a solution of sodium hydroxide in ethanol to the flask to form sodium phenoxide.
- Add n-butyl bromide to the reaction mixture.
- Reflux the mixture for 1-2 hours.
- After cooling, pour the reaction mixture into water and extract with diethyl ether.
- Wash the organic layer with 10% sodium hydroxide solution and then with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and remove the solvent by rotary evaporation.

- Purify the crude product by distillation.

Synthesis of tert-Butyl Phenyl Ether

Due to steric hindrance, the Williamson ether synthesis is not suitable for preparing tert-butyl phenyl ether. An alternative method involves the reaction of a Grignard reagent with a perester.

Materials:

- Magnesium turnings
- Bromobenzene
- Anhydrous diethyl ether
- tert-Butyl perbenzoate
- Hydrochloric acid
- Sodium hydroxide solution
- Anhydrous magnesium sulfate

Procedure:

- Prepare a Grignard reagent (phenylmagnesium bromide) from magnesium and bromobenzene in anhydrous diethyl ether under a nitrogen atmosphere.
- Cool the Grignard solution in an ice bath and add a solution of tert-butyl perbenzoate in anhydrous ether dropwise.
- Stir the reaction mixture and then pour it into a cold solution of hydrochloric acid.
- Separate the ethereal layer and extract the aqueous layer with ether.
- Combine the organic layers and wash with sodium hydroxide solution, then with water until neutral.
- Dry the ethereal solution over anhydrous magnesium sulfate.

- Concentrate the solution and distill the product under reduced pressure.

Extraction and Purification of trans-Anethole from Star Anise

This protocol details the isolation of trans-anethole from star anise via steam distillation.

Materials:

- Whole star anise pods
- Water
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- Grind the star anise pods using a mortar and pestle.
- Transfer the ground material to a round-bottom flask and add water.
- Perform steam distillation, collecting the cloudy distillate.
- Extract the distillate with diethyl ether.
- Dry the ethereal layer with anhydrous magnesium sulfate.
- Filter the solution and remove the diethyl ether using a rotary evaporator to obtain the essential oil rich in trans-anethole.
- Further purification can be achieved by fractional distillation or chromatography.

Quantitative Analysis of Anethole by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of anethole.

Instrumentation:

- HPLC system with a UV-Vis detector
- Reversed-phase C18 column

Mobile Phase:

- Methanol and water (e.g., 85:15 v/v)

Procedure:

- Prepare standard solutions of anethole in the mobile phase at various concentrations.
- Inject the standard solutions into the HPLC system to generate a calibration curve.
- Prepare the sample containing anethole and dilute it with the mobile phase.
- Inject the sample solution into the HPLC system.
- Monitor the elution at a specific wavelength (e.g., 259 nm).
- Quantify the amount of anethole in the sample by comparing its peak area to the calibration curve.

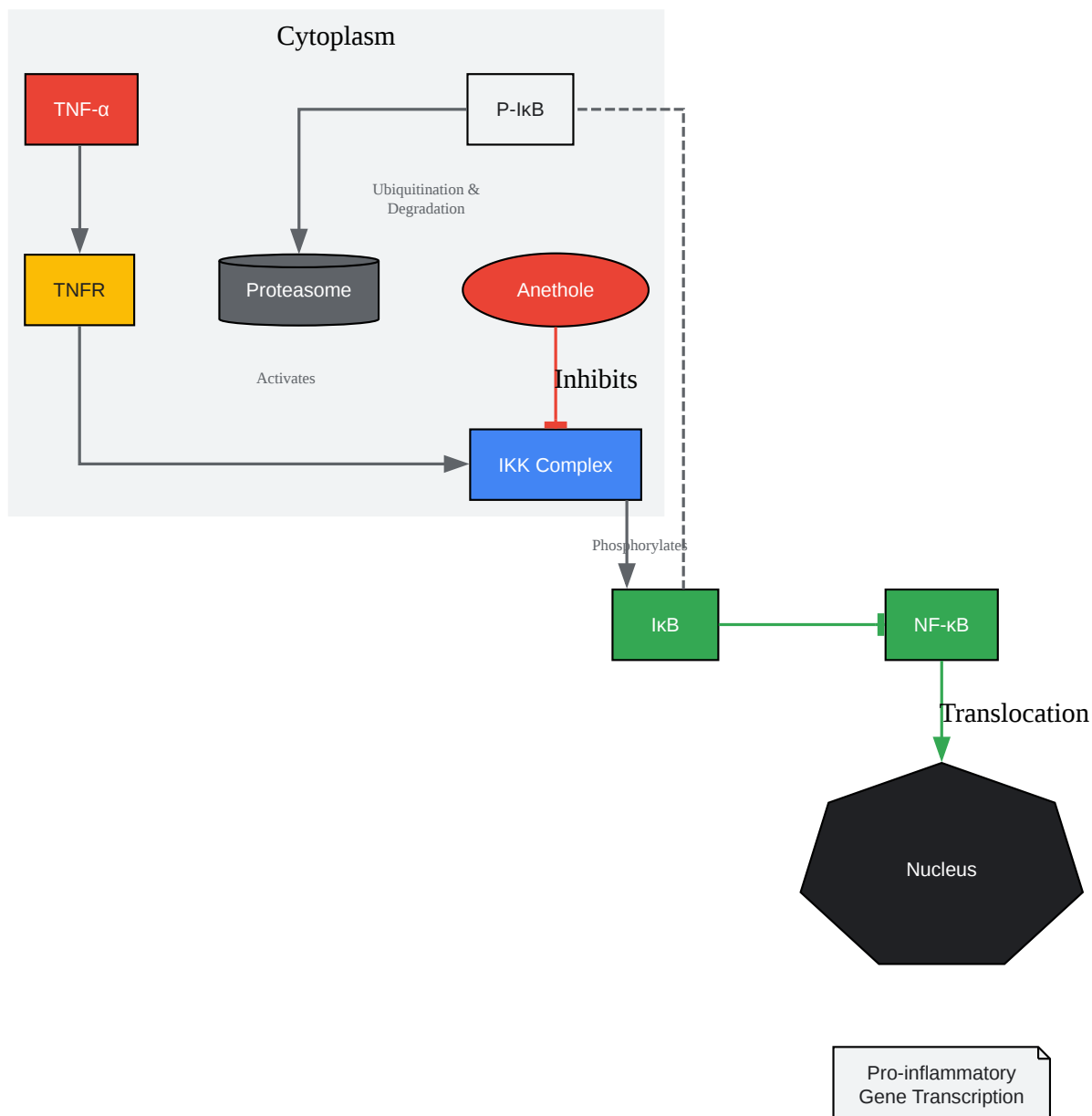
Biological Activity and Signaling Pathways of Anethole

Anethole has been shown to possess a range of biological activities, including anti-inflammatory, and antimicrobial effects. Its anti-inflammatory properties are, in part, mediated through the modulation of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.

Anethole's Modulation of the NF- κ B Signaling Pathway

The NF- κ B signaling cascade is a crucial regulator of the inflammatory response. In its inactive state, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B. Upon stimulation by pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF- α), the I κ B kinase (IKK) complex is activated. IKK then phosphorylates I κ B, leading to its ubiquitination and subsequent

degradation by the proteasome. This frees NF- κ B to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes. Anethole has been demonstrated to inhibit this pathway, thereby reducing inflammation.



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Caption: Anethole's inhibitory effect on the NF-κB signaling pathway.

This guide serves as a foundational resource for professionals engaged in chemical and pharmaceutical research, providing essential data and methodologies for the study of C₁₀H₁₄O ethers.

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